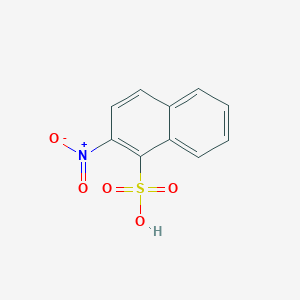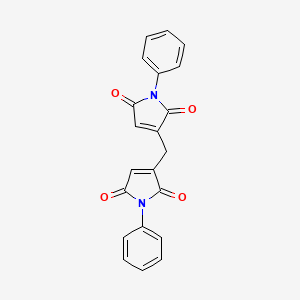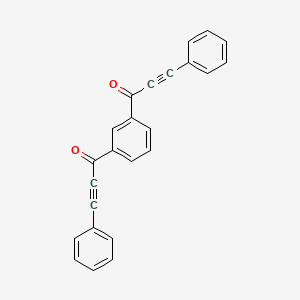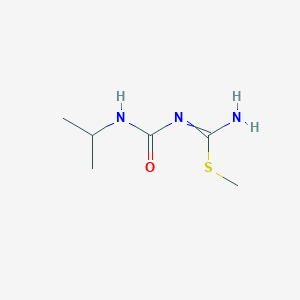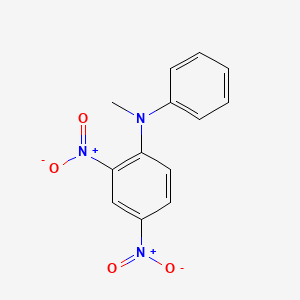
N-Methyl-2,4-dinitro-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2,4-dinitro-N-phenylaniline is a chemical compound with the molecular formula C13H11N3O4. It is known for its distinctive structure, which includes nitro groups at the 2 and 4 positions on the benzene ring, and a methyl group attached to the nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4-dinitro-N-phenylaniline typically involves the nitration of N-methylaniline. The process begins with the nitration of aniline to form 2,4-dinitroaniline. This intermediate is then methylated using methyl iodide in the presence of a base such as potassium carbonate. The reaction conditions usually involve maintaining a temperature of around 50-60°C and using solvents like acetone or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. Safety measures are also crucial due to the handling of hazardous chemicals like nitric acid and methyl iodide.
化学反応の分析
Types of Reactions
N-Methyl-2,4-dinitro-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions typically convert the nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at positions ortho and para to the nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like tin(II) chloride and iron powder in acidic conditions are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents are used under controlled conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to N-methyl-2,4-diamino-N-phenylaniline.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-Methyl-2,4-dinitro-N-phenylaniline is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Employed in the manufacture of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-Methyl-2,4-dinitro-N-phenylaniline involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity, allowing it to participate in redox reactions and form complexes with metal ions. These interactions can affect various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- 2,4-Dinitrodiphenylamine
- N-Methyl-2,4-dinitroaniline
- 2,4-Dinitrophenylhydrazine
Uniqueness
N-Methyl-2,4-dinitro-N-phenylaniline is unique due to the presence of both nitro groups and a methyl group on the nitrogen atom This combination imparts distinct chemical properties, making it more reactive in certain reactions compared to its analogs
特性
CAS番号 |
51226-44-9 |
|---|---|
分子式 |
C13H11N3O4 |
分子量 |
273.24 g/mol |
IUPAC名 |
N-methyl-2,4-dinitro-N-phenylaniline |
InChI |
InChI=1S/C13H11N3O4/c1-14(10-5-3-2-4-6-10)12-8-7-11(15(17)18)9-13(12)16(19)20/h2-9H,1H3 |
InChIキー |
GRJOQWGGWXHXQQ-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


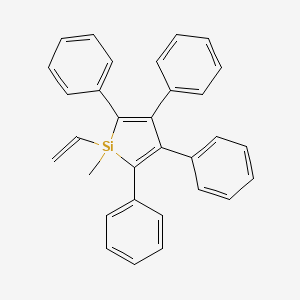
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
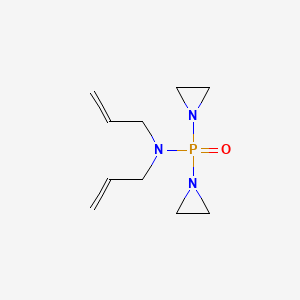




![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
